5-Bromo-4-methylpyridin-3-amine
Overview
Description
5-Bromo-4-methylpyridin-3-amine is a useful research compound. Its molecular formula is C6H7BrN2 and its molecular weight is 187.04 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Pyridine-Based Derivatives
5-Bromo-4-methylpyridin-3-amine is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions. These derivatives have potential applications as chiral dopants for liquid crystals. Density functional theory (DFT) studies have been conducted to understand the reaction pathways and properties of these derivatives. For example, compound 4b showed significant anti-thrombolytic activity, and compound 4f exhibited potent biofilm inhibition activity against Escherichia coli (Ahmad et al., 2017).
Amination Catalyzed by Palladium-Xantphos Complex
The compound is also involved in amination reactions. A study describes the selective amination of polyhalopyridines catalyzed by a palladium-Xantphos complex, resulting in high yields and chemoselectivity (Ji, Li, & Bunnelle, 2003).
Palladium-Catalyzed Aminocarbonylation
In another application, this compound derivatives have been used in palladium-catalyzed aminocarbonylation reactions. This process has shown high reactivity, resulting in the formation of aminocarbonylation and amination products (Takács et al., 2012).
Role in Imine Hydrolysis
A study on 4-methylpyridin-2-amine reacted with 3-bromothiophene-2-carbaldehyde has been conducted to understand the transition metal-catalyzed hydrolysis of imines. This research provided insights into the mechanistic aspects of such reactions, which are crucial for developing new synthetic pathways (Ahmad et al., 2019).
Large-Scale Oxidation Processes
The compound has been involved in large-scale oxidation processes, such as the synthesis of 5-Bromo-2-nitropyridine from the corresponding amine via hydrogen peroxide oxidation. This process highlights the practical applications in industrial chemistry (Agosti et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-4-methylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-5(7)2-9-3-6(4)8/h2-3H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPJBIMRSJQEMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427648 | |
Record name | 5-bromo-4-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850892-12-5 | |
Record name | 5-bromo-4-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-4-methylpyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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